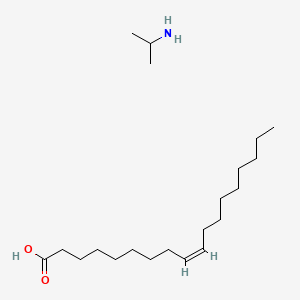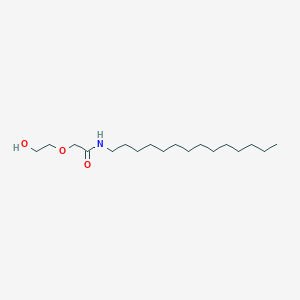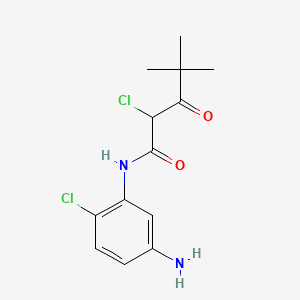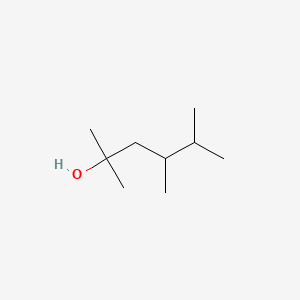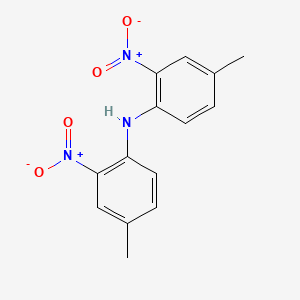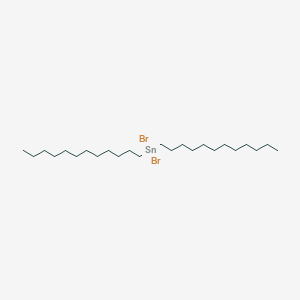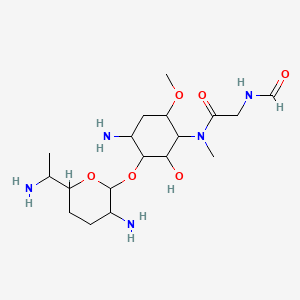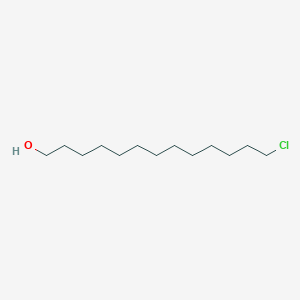![molecular formula C32H35NO4 B14470858 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate CAS No. 72323-92-3](/img/structure/B14470858.png)
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenyl group, a decylbenzoyl group, and a methylbenzoate group, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-cyanophenol with 4-decylbenzoyl chloride in the presence of a base such as pyridine. This reaction is followed by the esterification of the resulting intermediate with 3-methylbenzoic acid under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on efficient purification techniques, such as recrystallization and chromatography, to obtain high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyanophenyl 4-[(4-dodecylbenzoyl)oxy]-3-methylbenzoate
- 4-(Decyloxy)phenyl 4-[(4-cyanobenzyl)oxy]benzoate
Uniqueness
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
72323-92-3 |
|---|---|
Fórmula molecular |
C32H35NO4 |
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 4-(4-decylbenzoyl)oxy-3-methylbenzoate |
InChI |
InChI=1S/C32H35NO4/c1-3-4-5-6-7-8-9-10-11-25-12-16-27(17-13-25)31(34)37-30-21-18-28(22-24(30)2)32(35)36-29-19-14-26(23-33)15-20-29/h12-22H,3-11H2,1-2H3 |
Clave InChI |
DDEVSZNTVLDUTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
